Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It belongs to the class of drugs known as factor Xa inhibitors, which are direct anticoagulants used to prevent and treat thromboembolic disorders. []
Future research directions for apixaban and related compounds may involve:* Further optimization of their pharmacological properties, aiming for improved efficacy, safety, and patient convenience. []* Development of novel formulations and delivery systems to enhance their therapeutic potential. []* Exploration of their potential applications in other diseases, such as cancer and inflammatory disorders, based on the emerging evidence of the role of coagulation factors in these conditions. []
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is an organic compound that belongs to the class of phenylpiperidines. Its molecular formula is , and it has a molecular weight of approximately 330.4 g/mol. The compound is recognized for its role as a selective inhibitor of blood coagulation factor Xa, making it significant in the field of anticoagulant therapy.
This compound can be sourced from various chemical suppliers and research institutions, with detailed data available in chemical databases such as PubChem and BenchChem. It is often utilized in research settings due to its biochemical properties and potential therapeutic applications.
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is classified as a direct inhibitor of factor Xa, which plays a critical role in the coagulation cascade. This positions it within the category of anticoagulants, specifically targeting thrombotic disorders.
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide typically involves multi-step organic synthesis techniques. The process may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide features a cyclohexane ring connected to a carboxamide group and a phenyl ring substituted with a piperidinone moiety. The InChI representation of this compound is:
The exact mass is recorded as , with a complexity rating indicating its structural intricacy.
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide primarily participates in biochemical reactions that involve its interaction with factor Xa. The key reaction mechanism includes:
The binding affinity and inhibitory kinetics can be studied using enzyme assays that measure thrombin generation in response to varying concentrations of the compound.
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide acts as a direct inhibitor of factor Xa through competitive inhibition. This mechanism involves:
Research indicates that this compound exhibits good bioavailability and low clearance rates in animal models, suggesting potential for effective therapeutic use.
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is typically characterized by:
Key chemical properties include:
Relevant data on these properties can influence storage conditions and handling protocols.
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide has significant applications in:
Future research may also explore its potential roles in other therapeutic areas beyond anticoagulation, possibly related to cancer or inflammatory diseases due to its effects on coagulation factors.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7